N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide
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Overview
Description
N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a compound that belongs to the class of tetrazoles Tetrazoles are known for their high nitrogen content and are often used in various applications due to their energetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves the reaction of 4-methylphenylamine with 1-methyl-1H-tetrazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of energetic materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s sulfur-containing moiety can also participate in redox reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
- N-(3-methylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
Uniqueness
N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide is unique due to its specific substitution pattern and the presence of both a tetrazole ring and a sulfur-containing moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N5OS |
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Molecular Weight |
277.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5OS/c1-8-4-6-10(7-5-8)13-11(18)9(2)19-12-14-15-16-17(12)3/h4-7,9H,1-3H3,(H,13,18) |
InChI Key |
LMRCBXHFNRFKMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C |
Origin of Product |
United States |
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